![molecular formula C13H9BrClFN2 B4974036 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B4974036.png)
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide
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Overview
Description
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry and material science . This compound is recognized for its structural character and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of 2-aminopyridine with aldehydes or alkenes . Another approach is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, aldehyde, and isonitrile .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs eco-friendly and metal-free synthetic strategies to minimize environmental impact . These methods include the use of green chemistry principles, such as catalyst-free reactions and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Difluoromethoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
Uniqueness
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2.BrH/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9;/h1-8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNINPBRXNJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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